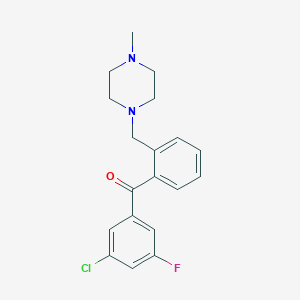

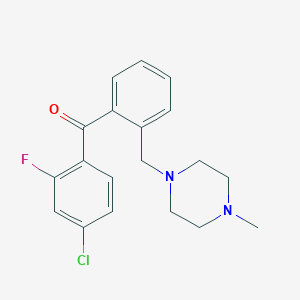

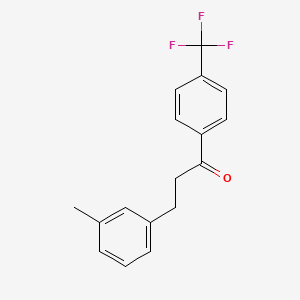

3-(3-Methylphenyl)-4'-trifluoromethylpropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

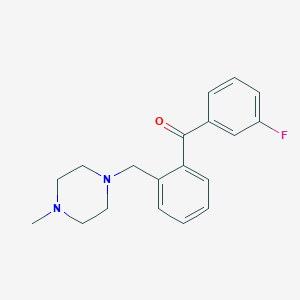

The compound "3-(3-Methylphenyl)-4'-trifluoromethylpropiophenone" is a chemical entity that appears to be related to various research areas, including herbicidal activity, material science, and pharmaceutical applications. The trifluoromethyl group attached to the propiophenone structure suggests that it may exhibit unique physical and chemical properties, potentially making it a candidate for various industrial and medicinal uses.

Synthesis Analysis

The synthesis of related compounds often involves the introduction of a trifluoromethyl group to enhance the activity and stability of the molecule. For instance, a series of pyridazine derivatives with a trifluoromethylphenyl group have been synthesized and shown to possess herbicidal activities . Similarly, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with other aromatic compounds, indicating the versatility of trifluoromethyl-substituted compounds in polymer synthesis .

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(3-Methylphenyl)-4'-trifluoromethylpropiophenone" has been extensively studied using various spectroscopic techniques and quantum mechanical calculations. For example, the molecular structure and vibrational frequencies of a related compound were obtained using Density Functional Theory (DFT), which helps in understanding the electronic properties and reactivity of the molecule . The presence of the trifluoromethyl group can significantly influence the molecular geometry and electronic distribution within the molecule.

Chemical Reactions Analysis

Compounds with a trifluoromethyl group often participate in unique chemical reactions due to the electron-withdrawing nature of the group. This can lead to increased reactivity in certain positions of the molecule, making it a valuable functional group in organic synthesis. For example, the synthesis of a trifluoromethyl-substituted β-aminoenone involved multiple steps, including the formation of intramolecular hydrogen bonds, which are crucial for the stability of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-substituted compounds are influenced by the strong electronegativity of the fluorine atoms. This can result in high thermal stability and solubility in polar organic solvents, as seen in the synthesis of fluorinated polyimides . Additionally, the presence of the trifluoromethyl group can enhance the material's mechanical properties, making it suitable for high-performance applications. The spectroscopic properties, such as IR and Raman spectra, provide insights into the vibrational modes of the molecule, which are essential for understanding its reactivity and interactions with other molecules .

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

- Palladium-Catalyzed Arylation : 2-Hydroxy-2-methylpropiophenone, a compound with structural similarities, undergoes multiple arylation via C-C and C-H bond cleavages when treated with aryl bromides in the presence of a palladium catalyst, leading to the synthesis of complex aromatic compounds (Wakui et al., 2004).

- Vinylphosphonium Salt Mediated Reactions : The addition of catechol to alkyl propiolates in the presence of Ph3P leads to the formation of various benzodioxin derivatives, showcasing a method for constructing aromatic compounds with potential applications in material science and pharmaceuticals (Yavari et al., 2006).

Material Science and Photophysical Properties

- Nonlinear Optical Materials : Research on hydrazones, which share a functional group similarity, has shown that they possess significant third-order nonlinear optical properties, making them candidates for optical device applications like optical limiters and switches (Naseema et al., 2010).

- Enhancement of Solid-State Emission : The postfunctionalization of poly(thiophene)s, by introducing various functional groups, can significantly enhance solid-state emission, which is crucial for the development of advanced photonic and electronic materials (Li et al., 2002).

Environmental Applications

- Biodegradation of Toxic Compounds : Research on Ralstonia sp. SJ98 has demonstrated its ability to utilize 3-methyl-4-nitrophenol, a structurally related compound, as a carbon source, indicating potential applications in environmental bioremediation and decontamination (Bhushan et al., 2000).

Propriétés

IUPAC Name |

3-(3-methylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O/c1-12-3-2-4-13(11-12)5-10-16(21)14-6-8-15(9-7-14)17(18,19)20/h2-4,6-9,11H,5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEKYDBORLPTQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644088 |

Source

|

| Record name | 3-(3-Methylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylphenyl)-4'-trifluoromethylpropiophenone | |

CAS RN |

898791-08-7 |

Source

|

| Record name | 3-(3-Methylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

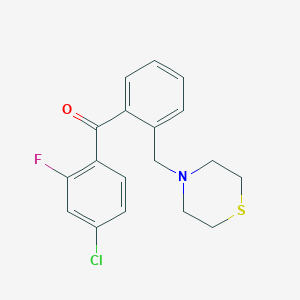

![Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327349.png)

![Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327350.png)

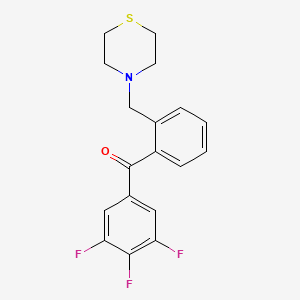

![Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1327351.png)